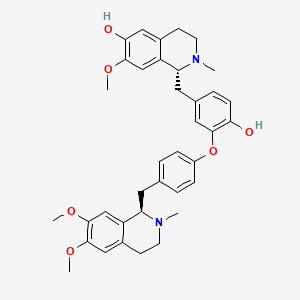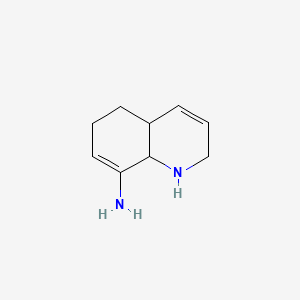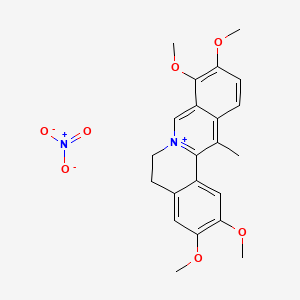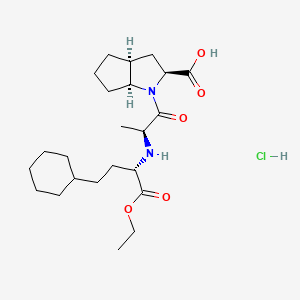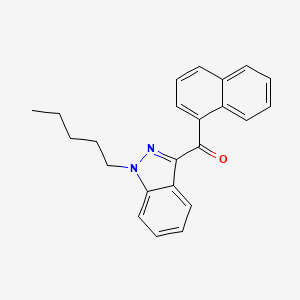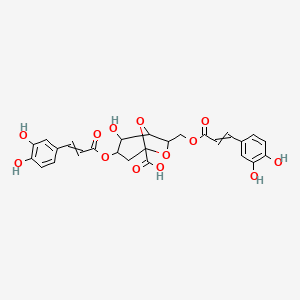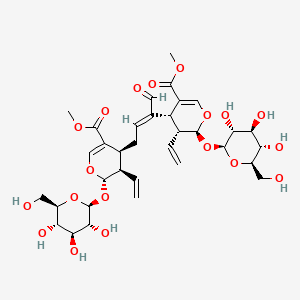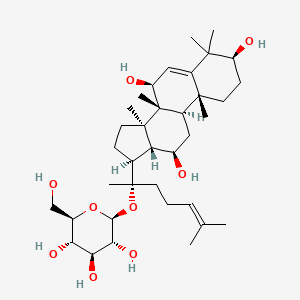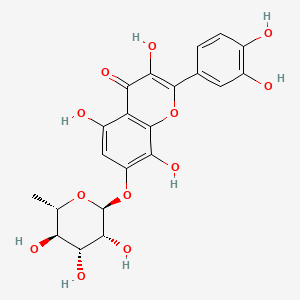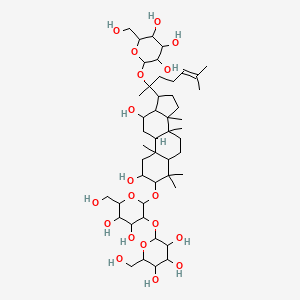
(4E, 14Z)-Sphingadienine-C18-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4E, 14Z)-Sphingadienine-C18-1-phosphate” is a sphingoid that is sphingosine having an additional cis-double bond at position 14. It has a role as a mouse metabolite. It is a sphingoid and an aminodiol. It is functionally related to a sphingosine .
Synthesis Analysis
The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene. A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .Molecular Structure Analysis
The molecular formula of “(4E, 14Z)-Sphingadienine-C18-1-phosphate” is C18H35NO2. The IUPAC name is (2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol .Physical And Chemical Properties Analysis
The molecular weight of “(4E, 14Z)-Sphingadienine-C18-1-phosphate” is 297.5 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. The exact mass is 297.266779359 g/mol .Wissenschaftliche Forschungsanwendungen
Sphingosine 1-Phosphate Signaling in Mammalian Cells
Sphingosine 1-phosphate (S1P) is a lysolipid that plays crucial roles in mitogenesis, differentiation, migration, and apoptosis through receptor-dependent mechanisms. S1P signaling is mediated by the endothelial differentiation gene (EDG) G-protein-coupled receptor family. This signaling influences various cellular responses including transcription factor activation, cytoskeletal protein regulation, adhesion molecule expression, and caspase activities. Understanding the enzymatic pathways involved in S1P metabolism provides insights into potential therapeutic targets for diseases like cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).
Sphingolipids in Food and Health
Sphingolipids (SLs), including S1P, are critical for cell functions and human health, regulating a wide range of cellular processes. The review on dietary SLs underscores their roles in disease etiology and prevention, including bacterial infection, cancers, neurodegenerative diseases, and metabolic syndrome. This indicates the potential of dietary SLs as functional constituents for improving human health, highlighting the importance of understanding SL metabolism and signaling in nutritional science (Wang et al., 2020).
Therapeutic Targeting of Sphingosine Phosphate Lyase
Sphingosine phosphate lyase (SPL) degrades S1P, regulating its signaling and contributing to various physiological and pathological processes, including cancer, immunity, and inflammation. SPL's role in modulating S1P levels makes it a promising target for pharmacological manipulation in treating diseases (Kumar & Saba, 2009).
S1P Signaling in Atherosclerosis and Vascular Biology
S1P influences endothelial and vascular smooth muscle cell functions, playing a critical role in atherosclerosis development. It promotes endothelial cell migration, proliferation, and barrier integrity while inhibiting vascular smooth muscle cell migration. Understanding S1P signaling in vascular biology could inform new therapeutic strategies for cardiovascular diseases (Tamama & Okajima, 2002).
Eigenschaften
CAS-Nummer |
1622300-16-6 |
|---|---|
Produktname |
(4E, 14Z)-Sphingadienine-C18-1-phosphate |
Molekularformel |
C18H36NO5P |
Molekulargewicht |
377.462 |
IUPAC-Name |
[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1 |
InChI-Schlüssel |
UYQLIIBGFGHMQC-YQDZIVAPSA-N |
SMILES |
CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Synonyme |
(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate; (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; Sphingadienine Dihydro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
